molecular formula C17H18N2O5 B5746020 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide

2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide

Cat. No. B5746020
M. Wt: 330.33 g/mol
InChI Key: GCCMCZYZRQBAMF-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide, also known as DMNQ, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a redox-active quinone that has been found to exhibit a wide range of biological and pharmacological activities.

Mechanism of Action

2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide exerts its biological effects through its ability to undergo redox cycling. 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide can accept and donate electrons, leading to the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants. This process can lead to oxidative stress and mitochondrial dysfunction, which can ultimately result in cell death.
Biochemical and Physiological Effects
2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide can induce oxidative stress, mitochondrial dysfunction, and cell death in various cell types. In vivo studies have shown that 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide can induce oxidative stress and inflammation in animal models. 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has also been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide is its ability to induce oxidative stress and mitochondrial dysfunction in various cell types. This makes it a valuable tool for studying the mechanisms underlying these processes. However, one of the limitations of 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide is its potential toxicity. 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide. One area of research is the development of 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide-based therapies for the treatment of cancer. 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another area of research is the development of 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide-based therapies for the treatment of neurodegenerative diseases. 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to induce oxidative stress and mitochondrial dysfunction, which are both implicated in the development of neurodegenerative diseases. Finally, research on the potential toxicity of 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide and its effects on human health is needed to determine its safety for use in humans.
Conclusion
In conclusion, 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide is a redox-active quinone that has been extensively studied for its potential applications in various scientific research fields. 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has been found to induce oxidative stress and mitochondrial dysfunction in various cell types, making it a valuable tool for studying the mechanisms underlying these processes. 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has potential applications in cancer research and the treatment of neurodegenerative diseases. However, its potential toxicity and effects on human health need to be further studied.

Synthesis Methods

2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide can be synthesized through a multistep process starting from 2,5-dimethoxybenzoic acid. The synthesis involves the conversion of the carboxylic acid group to an acid chloride, followed by the reaction with hydrazine hydrate to form the corresponding hydrazide. The final step involves the oxidation of the hydrazide to form 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. One of the primary applications of 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide is in the study of oxidative stress and mitochondrial dysfunction. 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide has been found to induce oxidative stress and mitochondrial dysfunction in various cell types, making it a valuable tool for studying the mechanisms underlying these processes.

properties

IUPAC Name

2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-12-6-4-5-11(9-12)16(20)18-19-17(21)14-8-7-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCMCZYZRQBAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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